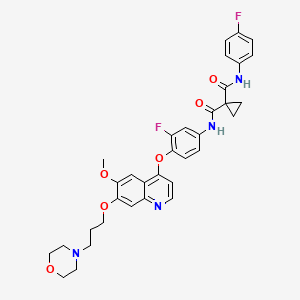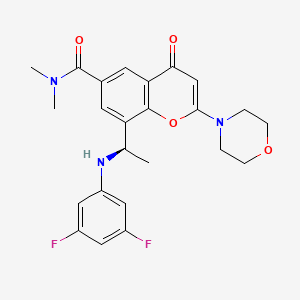
AZD8186
Übersicht
Beschreibung
AZD-8186 ist ein potenter und selektiver Inhibitor der Phosphoinositid-3-Kinase Beta und der Phosphoinositid-3-Kinase Delta. Es wird hauptsächlich für sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, insbesondere solcher mit Defekten im Phosphatase- und Tensin-Homologen-Gen. Die Verbindung hat in präklinischen und frühen klinischen Studien vielversprechend gezeigt, dass sie das Tumorwachstum hemmen und wichtige Stoffwechselwege modulieren kann .
Wissenschaftliche Forschungsanwendungen
AZD-8186 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Phosphoinositid-3-Kinase Beta und der Phosphoinositid-3-Kinase Delta zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, insbesondere solche, die an Zellwachstum und Stoffwechsel beteiligt sind.
Medizin: Wird als potenzieller Therapeutikum zur Behandlung von Krebsarten mit Defekten im Phosphatase- und Tensin-Homologen-Gen untersucht, wie z. B. Prostatakrebs, dreifach negative Brustkrebs und Plattenepithel-Nicht-Kleinzelliger Lungenkrebs
Wirkmechanismus
AZD-8186 übt seine Wirkung aus, indem es selektiv die Aktivität der Phosphoinositid-3-Kinase Beta und der Phosphoinositid-3-Kinase Delta hemmt. Diese Enzyme sind Teil des Phosphoinositid-3-Kinase-Signalwegs, der eine entscheidende Rolle bei der Regulierung von Zellwachstum, -überleben und -stoffwechsel spielt. Durch die Hemmung dieser Enzyme stört AZD-8186 die Signalwege, die das Tumorwachstum und -überleben fördern. Die Verbindung beeinflusst auch Stoffwechselwege und führt zu Veränderungen in der Cholesterinbiosynthese und dem Kohlenstofffluss in den Zitronensäurezyklus .
Wirkmechanismus
Target of Action
AZD8186, also known as Azd-8186, AIQ4OWD0RA, or UNII-AIQ4OWD0RA, is a potent and selective inhibitor of PI3Kβ and PI3Kδ . These are lipid kinases that play a crucial role in cellular processes such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound interacts with its targets, PI3Kβ and PI3Kδ, by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of AKT, a downstream effector in the PI3K pathway . The PI3K pathway is often dysregulated in cancers, particularly those with PTEN deficiencies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . Inhibition of PI3Kβ by this compound leads to downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress . It also results in upregulation of PDHK4 and increased PDH phosphorylation, indicative of reduced carbon flux into the TCA cycle . This suggests that this compound may exploit a metabolic dependency in PTEN-null tumors, contributing to therapeutic benefit by inducing cell stress .
Result of Action
This compound has shown preliminary evidence of antitumor activity in clinical trials . In PTEN-null cell lines and tumor xenografts sensitive to this compound, there was a downregulation of cholesterol biosynthesis proteins, such as HMGCS1 . In prostate cancer, a reduction in prostate-specific antigen (PSA) was observed .
Action Environment
The action of this compound can be influenced by the tumor microenvironment, particularly in the context of PTEN-null tumors . PTEN-null tumors become dependent on the PI3Kβ isoform, making them potentially more sensitive to the effects of this compound
Biochemische Analyse
Biochemical Properties
AZD8186 plays a crucial role in biochemical reactions by interacting with enzymes and proteins. It targets the lipid kinase PI3Kβ with selectivity over PI3Kα . This compound reduces pAKT-S473 in the PTEN-deficient MDA-MB-468 cell line . The compound’s interaction with these biomolecules influences various biochemical reactions and cellular processes.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound treatment results in the modification of transcript and protein biomarkers associated with cell metabolism . It has been observed to downregulate cholesterol biosynthesis genes and upregulate markers associated with metabolic stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound inhibits the phosphorylation of PI3K–AKT–mTOR protein pathway biomarkers and suppresses the expression of cholesterol synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, HCC70 xenografts were dosed for 7 days twice daily with 25 mg/kg this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, the efficacy and toxicity of selumetinib+this compound were tested in docetaxel-resistant xenograft mice .
Metabolic Pathways
This compound is involved in key metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, this compound treatment resulted in the upregulation of PDHK4 and increased PDH phosphorylation, indicative of reduced carbon flux into the TCA cycle .
Vorbereitungsmethoden
Die Synthese von AZD-8186 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind Eigentum des entwickelnden Unternehmens AstraZeneca. . Industrielle Produktionsverfahren werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten und strenge Qualitätskontrollmaßnahmen einzuhalten.
Analyse Chemischer Reaktionen
AZD-8186 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und zu verschiedenen Analoga führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren, die die Substitutionsreaktionen erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von AZD-8186 mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
AZD-8186 ist einzigartig in seiner Selektivität für Phosphoinositid-3-Kinase Beta und Phosphoinositid-3-Kinase Delta, was es von anderen Inhibitoren unterscheidet, die auf verschiedene Isoformen der Phosphoinositid-3-Kinase abzielen. Ähnliche Verbindungen umfassen:
GDC-0941: Ein Pan-Phosphoinositid-3-Kinase-Inhibitor, der auf mehrere Isoformen abzielt.
BKM120: Ein weiterer Pan-Phosphoinositid-3-Kinase-Inhibitor mit breiter Aktivität gegen verschiedene Isoformen.
BYL719: Ein selektiver Inhibitor der Phosphoinositid-3-Kinase Alpha.
Die Einzigartigkeit von AZD-8186 liegt in seiner Fähigkeit, selektiv Phosphoinositid-3-Kinase Beta und Phosphoinositid-3-Kinase Delta zu hemmen, die besonders relevant sind bei Krebsarten mit Defekten im Phosphatase- und Tensin-Homologen-Gen .
Eigenschaften
IUPAC Name |
8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJFJIDLEAWOQJ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627494-13-6 | |
| Record name | AZD-8186 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8186 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-8186 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


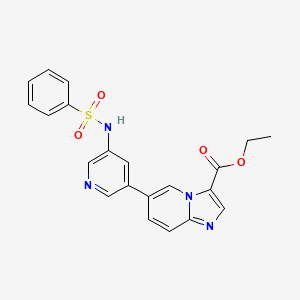
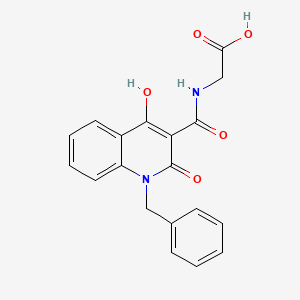
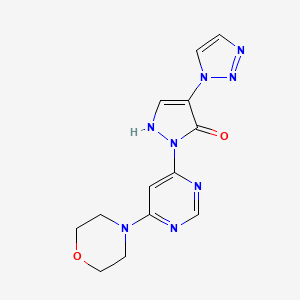
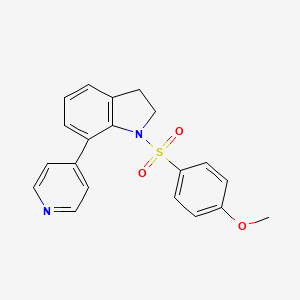

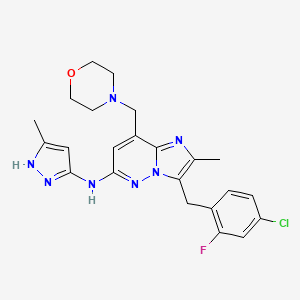
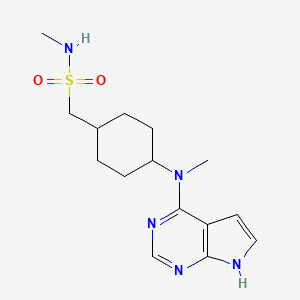
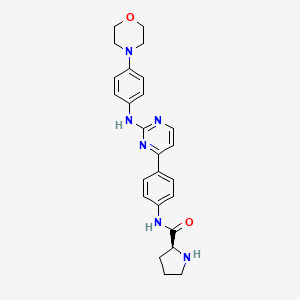
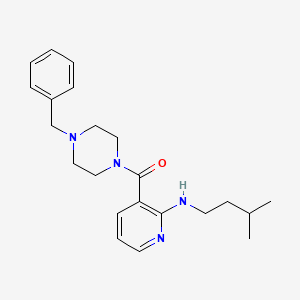
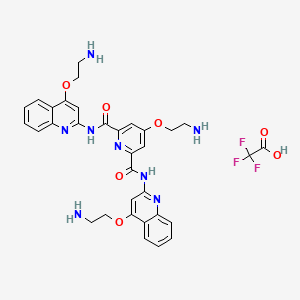
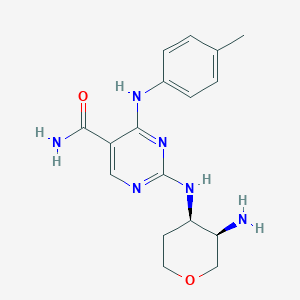
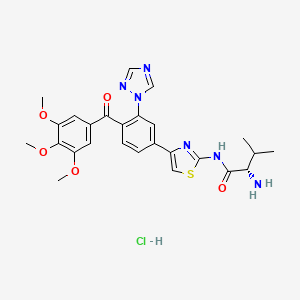
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)
